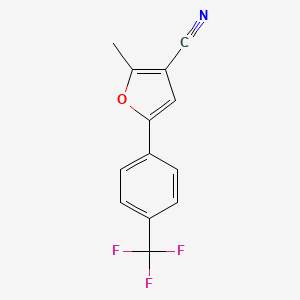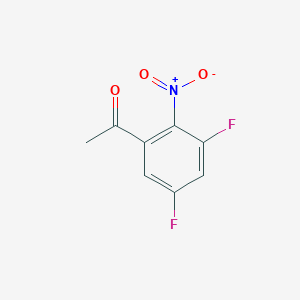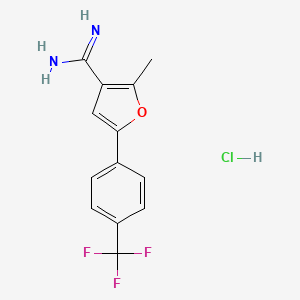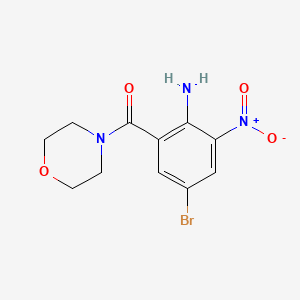![molecular formula C7H5NO2S2 B1413129 噻吩并[2,3-d][1,3]噻唑-5-甲酸甲酯 CAS No. 1909316-58-0](/img/structure/B1413129.png)
噻吩并[2,3-d][1,3]噻唑-5-甲酸甲酯
描述
“Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate” is a chemical compound with the molecular formula C7H5NO2S2 . It has a molecular weight of 199.3 g/mol . The compound is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate” consists of a thieno[2,3-d]thiazole ring attached to a methyl carboxylate group . The InChI code for the compound is 1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 .Physical and Chemical Properties Analysis
“Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate” has a molecular weight of 199.3 g/mol, and its exact mass is 198.97617075 g/mol . It has a topological polar surface area of 95.7 Ų and a complexity of 200 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .科学研究应用
植物保护剂
噻吩并[2,3-d][1,3]噻唑-5-甲酸甲酯衍生物因其在植物保护中的应用而受到关注。具体而言,它们作为植物中系统获得性抗性 (SAR) 的有效诱导剂,为作物保护和病害管理提供了一种新方法。如各种研究中所探讨的,对这些化合物的杂芳核进行改性旨在增强它们作为 SAR 诱导剂的有效性。这一研究领域对于推进农业实践和提高作物对疾病的抵抗力具有重要意义 (Stanetty, Jaksits, & Mihovilovic, 1999)。
合成技术
研究还集中在噻吩并[2,3-d][1,2,3]噻二唑羧酸甲酯的合成上,突出了它们在植物保护中的作用。开发新的合成方法,包括利用重氮化技术,对于更有效地生产这些化合物至关重要。这些合成方法的进步对于农业中的研究和实际应用都很重要 (Stanetty & Mihovilovic, 1999)。
新型杂环化合物
对噻吩并[2,3-d][1,3]噻唑-5-甲酸甲酯衍生物的探索导致了各种新型杂环化合物的合成。这些化合物已在包括药物化学和药物发现等各个领域显示出潜力。在多个位置修饰这些化合物的能力为创造具有潜在有用特性的各种衍生物开辟了可能性 (Durcik 等,2020)。
抗菌活性
一些噻吩并[2,3-d][1,3]噻唑-5-甲酸甲酯衍生物已被合成并评估其抗菌活性。这些研究对于识别对各种微生物有效的化合物至关重要,可能导致细菌和真菌感染的新疗法 (Aly, 2016)。
植物活化剂
进一步的研究表明噻吩并[2,3-d]-1,2,3-噻二唑-6-甲酸酯衍生物可用作新型植物活化剂。这些化合物已显示出对多种植物疾病的疗效,可能为传统杀虫剂提供替代品,并有助于可持续的农业实践 (Qingshan 等,2013)。
未来方向
作用机制
Target of Action
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate is a compound that has been shown to inhibit the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies.
Mode of Action
It is known that the compound interacts with its targets (vegf/kdr and pdgf receptors) and inhibits their activity . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells.
Biochemical Pathways
The biochemical pathways affected by Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate are primarily those involved in cell proliferation and survival. By inhibiting the VEGF/KDR and PDGF receptors, the compound can disrupt these pathways and lead to cell death .
Result of Action
The inhibition of the VEGF/KDR and PDGF receptors by Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate can lead to a decrease in cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.
Action Environment
The action of Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 28°C . .
生化分析
Biochemical Properties
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels . The interactions between Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate and these biomolecules are often characterized by binding affinities that influence the compound’s biochemical activity.
Cellular Effects
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in malignant cells, this compound can induce apoptosis by affecting key signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate involves its interactions at the molecular level, including binding to specific biomolecules and modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the context . It binds to the active sites of enzymes, altering their conformation and activity. Furthermore, Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.
Metabolic Pathways
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the metabolism of purines and other biomolecules by inhibiting or activating specific enzymes . These interactions can lead to changes in metabolic flux and the levels of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be localized to particular cellular compartments, where it exerts its biochemical effects. The distribution pattern of Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate can influence its activity and effectiveness in different biological contexts.
Subcellular Localization
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.
属性
IUPAC Name |
methyl thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJOBSXZSCLSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B1413058.png)


![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine](/img/structure/B1413062.png)
![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)

